ARQ-751
Description
Direct Target Identification and Isoform Specificity
ARQ-751 functions as a pan-AKT inhibitor, demonstrating potent inhibitory activity across all three isoforms of AKT: AKT1, AKT2, and AKT3. fluoroprobe.comunicap.brwikipedia.orgniper.gov.inmedchemexpress.com Beyond its pan-AKT activity, this compound also effectively targets the constitutively active AKT1-E17K mutant, which is a significant driver in certain cancers. cenmed.comfluoroprobe.comwikipedia.orgniper.gov.in
Biochemical assays have established that this compound exhibits high potency against the full-length, inactive forms of AKT1, AKT2, and AKT3. Its inhibitory concentrations (IC50 values) are remarkably low, indicating strong binding and inhibition across these isoforms. fluoroprobe.comwikipedia.orgniper.gov.inmedchemexpress.com
Table 1: this compound Inhibition of AKT Isoforms (IC50 Values)
| AKT Isoform | IC50 (nM) | Source |
| AKT1 | 0.55 | fluoroprobe.comwikipedia.orgniper.gov.inmedchemexpress.com |
| AKT2 | 0.81 | fluoroprobe.comwikipedia.orgniper.gov.inmedchemexpress.com |
| AKT3 | 1.3 | fluoroprobe.comwikipedia.orgniper.gov.inmedchemexpress.com |
This compound operates as an allosteric inhibitor, meaning it binds to a site on the AKT enzyme distinct from the active catalytic site. This allosteric binding occurs in an interdomain region located between the kinase domain and the pleckstrin homology (PH) domain of AKT. cenmed.comscielo.br By binding to this allosteric pocket, this compound stabilizes the inactive "PH-in" conformation of AKT. cenmed.comscielo.br This mechanism allows this compound to bind potently to both the wild-type and the AKT1-E17K mutant forms of AKT1, as evidenced by its dissociation constants (Kd values). fluoroprobe.comwikipedia.orgniper.gov.innih.gov
Table 2: this compound Binding Affinity (Kd Values)
| AKT Form | Kd (nM) | Source |
| AKT1-WT | 1.2 | fluoroprobe.comwikipedia.orgniper.gov.in |
| AKT1-E17K Mutant | 8.6 | fluoroprobe.comwikipedia.orgniper.gov.in |
This allosteric interaction is crucial as it not only suppresses the activation of the already active, membrane-associated form of AKT but also prevents the inactive form from translocating to the plasma membrane, a critical step for its full activation. cenmed.comfluoroprobe.com
Inhibition of AKT Activation and Phosphorylation
This compound potently inhibits the phosphorylation of AKT, a key event required for its activation. fluoroprobe.comunicap.brwikipedia.orgmedchemexpress.com
Full activation of AKT typically requires phosphorylation at two critical sites: Threonine 308 (T308) in the kinase domain and Serine 473 (S473) in the C-terminal hydrophobic motif. scielo.br this compound has been shown to potently inhibit phosphorylation at both of these sites in a concentration-dependent manner. fluoroprobe.comwikipedia.orgniper.gov.innih.gov
Table 3: this compound Inhibition of AKT Phosphorylation (IC50 Values)
| Phosphorylation Site | IC50 (nM) | Source |
| pAKT(T308) | 5 | fluoroprobe.com |
| pAKT(S473) | 10 | fluoroprobe.com |
A pivotal aspect of this compound's mechanism is its ability to prevent the translocation of both wild-type (WT) AKT and the AKT1-E17K mutant to the plasma membrane. cenmed.comfluoroprobe.comwikipedia.orgniper.gov.in This membrane recruitment is the initial and essential step for AKT activation, often triggered by growth factors or PI3K mutations. By disrupting this primary step, this compound effectively inhibits AKT activation regardless of the presence of growth factors or constitutive activation due to mutations. fluoroprobe.comniper.gov.in
Downstream Signaling Pathway Modulation
The inhibition of AKT by this compound leads to a significant modulation of its downstream signaling pathways, which are crucial for various cellular processes including cell growth, proliferation, and survival. fluoroprobe.com this compound demonstrates a dose-dependent effect on direct AKT substrates and components of the mTORC1 complex. fluoroprobe.comwikipedia.orgniper.gov.in
Key downstream targets whose phosphorylation is inhibited by this compound include:
PRAS40 (Proline-rich AKT Substrate 40 kDa): Inhibition of pPRAS40(T246) has been observed with an IC50 of 49 nM. fluoroprobe.comwikipedia.orgniper.gov.innih.gov
GSK3β (Glycogen Synthase Kinase 3 beta): fluoroprobe.comwikipedia.org
FOXO (Forkhead Box O) proteins: fluoroprobe.comwikipedia.org
BAD (Bcl-2-associated death promoter): fluoroprobe.com
AS160 (AKT Substrate of 160 kDa): fluoroprobe.comwikipedia.org
Furthermore, this compound impacts the AKT-dependent activity of mTORC1, which in turn modulates changes in S6 and e4BP1 phosphorylation. fluoroprobe.comwikipedia.org This comprehensive inhibition of downstream effectors underscores this compound's broad impact on the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers. fluoroprobe.comunicap.brfluoroprobe.com
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARQ-751; ARQ 751; ARQ751; |
Origin of Product |
United States |
Molecular Mechanism of Action of Arq 751
Downstream Signaling Pathway Modulation
Effects on PI3K/AKT/mTOR Pathway Components
ARQ-751 functions as a potent inhibitor of AKT by influencing its activation and activity within the PI3K/AKT/mTOR pathway. A pivotal aspect of its mechanism is its ability to inhibit AKT activation by both dephosphorylating the membrane-associated active form and preventing the inactive form from localizing to the plasma membrane cenmed.commedchemexpress.comniper.gov.inunicap.br. This prevention of plasma membrane translocation is a crucial initial step in AKT activation for both wild-type and AKT1-E17K mutant forms, irrespective of growth factor presence cenmed.comfluoroprobe.commedchemexpress.comunicap.br.
Research findings highlight this compound's potent inhibition of AKT phosphorylation. It demonstrates concentration-dependent inhibition of AKT phosphorylation at both the Threonine 308 (T308) and Serine 473 (S473) residues, which are critical sites for AKT activation cenmed.commedchemexpress.comunicap.br.
The inhibitory potency of this compound across the AKT isoforms is detailed in the table below:
| AKT Isoform | IC₅₀ (nM) cenmed.comfluoroprobe.commedchemexpress.comfluoroprobe.com |
| AKT1 | 0.55 |
| AKT2 | 0.81 |
| AKT3 | 1.3 |
Furthermore, this compound is highly selective, showing no significant inhibition (greater than 50% at 5 µM) against a panel of 245 other kinases, underscoring its specific targeting of AKT medchemexpress.com. Its impact extends to the AKT-dependent activity of mTORC1, where it demonstrates a dose-dependent modulation of downstream effectors such as S6 and e4BP1 cenmed.comfluoroprobe.com.
Modulation of AKT Substrates (e.g., PRAS40, GSK3β, FOXO, BAD, AS160)
This compound exhibits a dose-dependent inhibitory effect on the phosphorylation of various direct AKT substrates, including Proline-rich AKT1 substrate 1 (PRAS40), Glycogen Synthase Kinase 3 beta (GSK3β), Forkhead box protein O (FOXO), Bcl-2-associated death promoter (BAD), and AKT Substrate of 160 kDa (AS160) cenmed.comfluoroprobe.com. The modulation of these substrates is central to the broader cellular effects of this compound, as AKT's phosphorylation of these targets regulates diverse cellular processes such as cell survival, growth, proliferation, metabolism, and protein synthesis cenmed.com.
Specifically, this compound potently inhibits the phosphorylation of PRAS40 at Threonine 246 (T246) in a concentration-dependent manner, with an IC₅₀ value of 49 nM cenmed.commedchemexpress.com. Inhibition of GSK3β phosphorylation has also been observed following treatment with this compound cenmed.com. By inhibiting AKT, this compound consequently prevents the phosphorylation and inactivation of pro-apoptotic and growth-inhibitory substrates like FOXO and BAD, thereby promoting cellular responses that are unfavorable for tumor growth cenmed.comfluoroprobe.com.
The inhibitory effect of this compound on key phosphorylation sites of AKT and its direct substrate PRAS40 is summarized below:
| Target Phosphorylation Site | IC₅₀ (nM) cenmed.commedchemexpress.com |
| pAKT(T308) | 5 |
| pAKT(S473) | 10 |
| pPRAS40(T246) | 49 |
The comprehensive inhibition of AKT and its downstream substrates by this compound underscores its potential as a targeted therapeutic agent in contexts where the PI3K/AKT/mTOR pathway is aberrantly activated.
Preclinical Pharmacological Activity and Biological Effects of Arq 751
In Vitro Cellular Activity
ARQ-751 has demonstrated significant anti-proliferative activity across a wide spectrum of human cancer cell lines. nih.govspandidos-publications.com In a large screening panel of 240 cancer cell lines, this compound showed potent growth inhibitory effects (GI50 < 1 µM) in a variety of tumor types. researchgate.netaacrjournals.org The highest rates of sensitivity were observed in esophageal, breast, and head and neck cancer cell lines. researchgate.netaacrjournals.org Notably, leukemia, breast, endometrial, and colorectal cancer cells were among the most responsive to the compound. nih.govspandidos-publications.com
| Cancer Type | Number of Cell Lines Tested | Percentage of Sensitive Cell Lines (GI50 < 1 µM) |
|---|---|---|
| Esophageal | 3 | 100% |
| Breast | 16 | 87.5% |
| Head and Neck | 6 | 67% |
The inhibition of the AKT signaling pathway is fundamentally linked to the regulation of cell cycle progression and apoptosis. cancer.govnih.gov Downstream effectors of AKT are involved in preventing the nuclear localization of cyclin-dependent kinase inhibitors, thereby controlling the G1-S checkpoint. nih.gov Furthermore, AKT signaling promotes cell survival by inhibiting pro-apoptotic proteins. spandidos-publications.com
By blocking the activity of AKT, this compound is understood to interfere with these critical cellular processes. cancer.gov This disruption leads to a reduction in tumor cell proliferation and the induction of apoptosis, or programmed cell death. cancer.gov The mechanism involves preventing the phosphorylation of key downstream AKT substrates that regulate cell cycle machinery and survival pathways. nih.govmdpi.com The inhibition of these signals can trigger cell cycle arrest, often at the G2/M phase, and subsequently lead to an increase in apoptotic cell death. mdpi.comnih.gov
The efficacy of this compound is significantly influenced by the genetic makeup of cancer cells, particularly mutations within the PI3K/AKT pathway.
Cancer cell lines harboring activating mutations in PIK3CA or PIK3R1 show increased sensitivity to this compound. nih.govresearchgate.netaacrjournals.org These mutations lead to the overactivation of the PI3K/AKT pathway, making the cells more dependent on this signaling cascade for their growth and survival. patsnap.comnih.gov In a broad panel of cell lines, 73% of those with PIK3CA/PIK3R1 mutations were sensitive to this compound (defined as GI50 < 1µM), compared to only 42% of cell lines with wild-type (non-mutated) versions of these genes. researchgate.netaacrjournals.org This correlation was further highlighted in a study of 17 breast cancer cell lines, where all eight lines with PIK3CA mutations were found to be sensitive to the inhibitor. researchgate.netaacrjournals.org
| Genetic Status | Number of Cell Lines Tested | Percentage of Sensitive Cell Lines (GI50 < 1 µM) |
|---|---|---|
| PIK3CA/PIK3R1 Mutant | 45 | 73% |
| PIK3CA/PIK3R1 Wild-Type | 175 | 42% |
This compound demonstrates potent activity against both wild-type AKT and the constitutively activating AKT1-E17K mutation. nih.govnih.gov The compound binds strongly to both forms of the AKT1 protein. researchgate.netaacrjournals.org Biochemical assays have determined the dissociation constant (Kd), a measure of binding affinity, for this compound with both wild-type and mutant AKT1. medchemexpress.comnih.gov This potent binding translates into effective inhibition of the mutant kinase's activity. researchgate.netaacrjournals.org this compound has been shown to suppress the phosphorylation of AKT at the Ser473 residue (pAKT(S473)) in cells engineered to express the AKT1-E17K mutation. medchemexpress.comresearchgate.netaacrjournals.org
| AKT1 Form | Binding Affinity (Kd) in nM |
|---|---|
| Wild-Type AKT1 | 1.2 nM |
| Mutant AKT1-E17K | 8.6 nM |
In contrast to mutations in PIK3CA and AKT1, the status of the PTEN gene does not appear to be a reliable predictor of sensitivity to this compound. researchgate.netaacrjournals.org PTEN is a tumor suppressor gene that negatively regulates the PI3K/AKT pathway; its loss or mutation can lead to pathway activation. nih.gov However, studies analyzing cell line response to this compound found that among cells without PIK3CA/PIK3R1 mutations, there was no significant difference in sensitivity between those with mutated PTEN and those with wild-type PTEN. researchgate.netaacrjournals.org Specifically, 55% of the PTEN mutant cell lines showed sensitivity, a rate comparable to the 48% sensitivity observed in PTEN wild-type cell lines. researchgate.netaacrjournals.org This suggests that while PTEN loss does activate the AKT pathway, it may not create the same level of dependency that is observed with PIK3CA or AKT1 mutations. researchgate.netaacrjournals.org
Molecular and Cellular Pathway Inhibition in Cell Models
This compound has demonstrated potent and selective inhibition of the AKT signaling pathway in various cancer cell models. As an allosteric inhibitor, it prevents the plasma membrane translocation of both wild-type AKT (AKT-WT) and the constitutively active AKT1-E17K mutant, a critical first step in AKT activation. nih.gov This mechanism allows this compound to be effective regardless of whether the pathway is stimulated by growth factors or constitutively activated by mutations. nih.gov
In vitro studies have quantified the inhibitory activity of this compound on key downstream effectors of AKT. In AN3CA endometrial cancer cells, this compound inhibited the phosphorylation of AKT at threonine 308 (pAKT(T308)) and serine 473 (pAKT(S473)), as well as the phosphorylation of proline-rich AKT substrate 40 (PRAS40) at threonine 246 (pPRAS40(T246)). nih.gov The compound was found to be more potent than its first-generation predecessor, ARQ-092. nih.gov
Specifically, this compound demonstrated significant pathway inhibition in AN3CA cells at low nanomolar concentrations, with an IC50 of 3 nM for pAKT(S473) and 70 nM for pPRAS40(T246). aacrjournals.orgresearchgate.net Further characterization in these cells revealed IC50 values of 5 nM for pAKT(T308), 10 nM for pAKT(S473), and 49 nM for pPRAS40(T246). nih.gov The compound's high selectivity is underscored by the fact that at a concentration of 5µM, it did not inhibit any of 245 other tested kinases by more than 50%. aacrjournals.orgresearchgate.net
The antiproliferative effects of this compound have been observed across a broad panel of cancer cell lines, showing particular potency in leukemia, breast, endometrial, and colorectal cancer cells. creative-bioarray.comnih.gov A strong correlation has been identified between the sensitivity to this compound and the presence of mutations in PIK3CA or PIK3R1. creative-bioarray.comaacrjournals.org In a panel of 240 cancer cell lines, 73% of lines with PIK3CA/PIK3R1 mutations were sensitive to this compound (GI50 < 1 µM), compared to 42% of wild-type cell lines. aacrjournals.orgresearchgate.net Notably, all eight tested breast cancer cell lines with PIK3CA mutations were sensitive to the inhibitor. aacrjournals.org
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Target Inhibited | IC50 Value |
| AN3CA | pAKT (S473) | 3 nM |
| AN3CA | pPRAS40 (T246) | 70 nM |
| AN3CA | pAKT (T308) | 5 nM |
| AN3CA | pAKT (S473) | 10 nM |
| AN3CA | pPRAS40 (T246) | 49 nM |
In Vivo Efficacy Studies in Defined Preclinical Models
The antitumor activity of this compound has been evaluated in various in vivo preclinical models, demonstrating significant efficacy in both cell line-derived xenografts and patient-derived xenograft models.
Xenograft Models
In a xenograft model using the AN3CA endometrial cancer cell line, which harbors a PIK3R1 mutation and PTEN deficiency, this compound demonstrated dose-dependent tumor growth inhibition. nih.govaacrjournals.org At a continuous daily dose, it inhibited tumor growth by up to 92%. aacrjournals.orgresearchgate.net Specifically, studies showed tumor growth inhibition of 60%, 78%, and 92% at different dose levels. researchgate.net
In a breast cancer xenograft model using HCC-1954 cells, this compound as a single agent resulted in a tumor growth inhibition (TGI) of 46%. aacrjournals.org When combined with the chemotherapeutic agent paclitaxel (B517696), the antitumor activity was significantly enhanced, reaching a TGI of 90%. aacrjournals.org
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more representative of clinical tumors. nih.govoaes.cc this compound has shown potent antitumor effects in several PDX models.
In an endometrial cancer PDX model harboring an activating AKT1-E17K mutation, this compound exerted dose-dependent antitumor activity, with tumor growth inhibition reaching up to 98%. nih.govaacrjournals.orgresearchgate.net Another study on an estrogen receptor-positive breast cancer PDX model with the same AKT1-E17K mutation showed a 69% tumor growth inhibition with single-agent this compound. aacrjournals.org In a broader study across 22 endometrial cancer PDX models, a response rate of over 50% was observed. patsnap.com
Tumor Growth Inhibition and Regression in Preclinical Models
The efficacy of this compound in preclinical models is characterized by significant tumor growth inhibition and, in some cases, tumor regression. The degree of antitumor activity is often dose-dependent.
Table 2: Summary of this compound In Vivo Efficacy
| Model Type | Cancer Type | Key Mutation(s) | Treatment | % Tumor Growth Inhibition (TGI) |
| Xenograft | Endometrial (AN3CA) | PIK3R1 mutant, PTEN deficient | This compound | Up to 92% |
| Xenograft | Breast (HCC-1954) | PIK3CA mutant | This compound | 46% |
| Xenograft | Breast (HCC-1954) | PIK3CA mutant | This compound + Paclitaxel | 90% |
| PDX | Endometrial | AKT1-E17K | This compound | Up to 98% |
| PDX | Breast (ER+) | AKT1-E17K | This compound | 69% |
| PDX | Breast (ER+) | AKT1-E17K | This compound + Fulvestrant (B1683766) | 91% |
| PDX | Breast (ER+) | AKT1-E17K | This compound + Palbociclib (B1678290) | 93% |
| PDX | Breast (ER+) | AKT1-E17K | This compound + Fulvestrant + Palbociclib | >100% (Tumor Regression) |
As highlighted in the table, combination therapies with this compound have shown the potential for even greater efficacy, leading to tumor regression in a three-agent combination study in a breast cancer PDX model. aacrjournals.org
Pharmacodynamic Biomarkers of Target Engagement in Vivo (e.g., pAKT, pPRAS40, glucose/insulin (B600854) levels)
Pharmacodynamic (PD) biomarkers are crucial for confirming that a drug is engaging its intended target and modulating the associated pathway in vivo. nih.gov Studies with this compound have successfully demonstrated target engagement through the analysis of key downstream effectors in tumor tissues from treated animals.
In the AN3CA xenograft model, significant in vivo inhibition of the AKT pathway was observed. aacrjournals.orgresearchgate.net Treatment with this compound led to a reduction in the phosphorylation of both AKT (at S473) and its substrate PRAS40 (at T246) in tumor tissues. aacrjournals.orgresearchgate.net This pathway inhibition was observed as early as six hours after administration. aacrjournals.orgresearchgate.net The modulation of these biomarkers confirms that this compound effectively inhibits the PI3K/AKT signaling cascade in the tumor microenvironment. aacrjournals.org
Mechanisms of Intrinsic and Acquired Resistance to Akt Inhibition
Bypass Signaling Pathway Activation as a Resistance Mechanism
Cancer cells can develop resistance to AKT inhibition by activating alternative signaling pathways that bypass the need for AKT activity to promote survival and proliferation. While direct preclinical evidence specifically detailing bypass pathway activation in response to ARQ-751 is emerging, the principles are well-established for inhibitors of the PI3K/AKT/mTOR pathway.
Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many cancers and is implicated in the development of resistance to various targeted therapies and chemotherapies researchgate.net. When AKT is inhibited by a drug like this compound, cancer cells can adapt by upregulating parallel pathways to maintain critical downstream signaling.
One of the key potential bypass mechanisms is the reactivation or upregulation of the mammalian target of rapamycin (mTOR) signaling . In a clinical case of a patient with metastatic endometrial cancer who developed resistance to this compound after a period of disease stability, genomic profiling revealed a newly acquired activating mutation in mTOR nih.gov. This suggests that direct activation of mTOR, a downstream effector of AKT, can uncouple the pathway from its dependence on AKT and thus confer resistance to an AKT inhibitor.
Another well-documented bypass route in the context of PI3K/AKT pathway inhibition is the mitogen-activated protein kinase (MAPK) pathway . Preclinical studies in various cancer models have shown that the AKT/mTOR and ERK/MAPK signaling pathways can cooperate in promoting cancer progression nih.gov. Inhibition of the AKT pathway can sometimes lead to a compensatory upregulation of the MAPK pathway, allowing cancer cells to survive. While specific studies demonstrating this feedback loop in response to this compound are not yet prevalent, it represents a highly plausible mechanism of resistance that warrants further investigation. The coordinate deregulation of both pathways is frequently observed in human cancers, suggesting that co-targeting these pathways may be an effective therapeutic strategy nih.gov.
Role of Specific Genetic Alterations in Mediating Resistance
The acquisition of new genetic mutations is a primary driver of acquired resistance to targeted therapies. For this compound, clinical evidence has begun to shed light on specific alterations that can emerge under therapeutic pressure.
The most direct evidence of a genetic alteration mediating acquired resistance to this compound comes from a clinical case study. A patient with metastatic endometrial cancer, who had an initial durable response to this compound for 27 months, eventually experienced disease progression. Molecular analysis of the tumor post-progression identified a persistent AKT1 E17K mutation (the original therapeutic target) and a newly acquired activating mutation in mTOR (A1459D) nih.gov. This finding strongly implicates the acquisition of downstream mutations within the same pathway as a key mechanism for overcoming AKT blockade.
| Gene | Alteration | Cancer Type | Significance |
| mTOR | A1459D (activating mutation) | Endometrial Cancer | Identified in a patient who developed acquired resistance to this compound, suggesting it allows signaling to proceed despite AKT inhibition nih.gov. |
This table outlines a specific genetic alteration identified as a mechanism of acquired resistance to this compound.
It is important to note that while mutations in genes like PIK3CA and loss of PTEN are often associated with initial sensitivity to this compound, alterations in these or other related genes could potentially contribute to intrinsic or acquired resistance, though specific examples are still under investigation researchgate.net.
Preclinical Strategies to Overcome Resistance
To combat the emergence of resistance to this compound, several preclinical strategies are being explored, focusing on the identification of novel targets for combination therapy and methods to reverse acquired resistance.
The primary strategy to overcome resistance involves combining this compound with inhibitors of other key cellular pathways. The rationale is to simultaneously block the primary oncogenic driver and the escape mechanism.
Preclinical studies have demonstrated that this compound can act synergistically with a variety of other targeted agents, suggesting these combinations could preempt or overcome resistance.
PARP Inhibitors : In breast cancer cell lines, the combination of this compound with PARP inhibitors like olaparib resulted in enhanced anti-proliferative activity researchgate.net.
CDK4/6 Inhibitors : A synergistic effect was observed when this compound was combined with the CDK4/6 inhibitor ribociclib (B560063) in breast cancer models researchgate.net.
Receptor Tyrosine Kinase (RTK) Inhibitors : In preclinical models of gastrointestinal stromal tumor (GIST), combining this compound with the RTK inhibitor imatinib (B729) proved more effective than either agent alone researchgate.net.
These findings highlight that targeting DNA repair (with PARP inhibitors), cell cycle progression (with CDK4/6 inhibitors), and alternative growth factor signaling pathways (with RTK inhibitors) are promising strategies to enhance the efficacy of this compound and prevent the emergence of resistance.
A critical goal of resistance research is to find ways to re-sensitize tumors to the initial therapy or to effectively treat them with a subsequent targeted agent.
The clinical case of acquired mTOR mutation provides a compelling example of reversing resistance. After progressing on this compound and with the identification of the mTOR A1459D mutation, the patient was treated with a dual mTORC1/2 inhibitor, sapanisertib. This subsequent treatment led to a partial response, demonstrating that molecularly guided therapy based on the specific resistance mechanism can successfully overcome resistance nih.gov.
This clinical observation provides a strong rationale for a therapeutic strategy to overcome acquired resistance to AKT inhibition: upon progression, tumors should be re-biopsied and profiled to identify escape mechanisms. If a downstream mutation in a target like mTOR is found, switching to an inhibitor of that target can be an effective approach.
| Resistance Mechanism | Preclinical Strategy | Rationale | Observed Outcome |
| Acquired activating mTOR mutation | Treatment with a dual mTORC1/2 inhibitor (Sapanisertib) | Directly targets the newly activated downstream kinase, restoring pathway inhibition. | The patient achieved a partial response, demonstrating reversal of clinical resistance nih.gov. |
This table summarizes a strategy for reversing acquired resistance to this compound based on a clinical case.
Further preclinical models are needed to explore other potential resistance mechanisms and to test rational drug combinations that can either prevent or reverse resistance to this compound, thereby extending its clinical benefit.
Preclinical Combination Therapy Strategies with Arq 751
Rationale for Multi-target Inhibition
The rationale for employing multi-target inhibition strategies with ARQ-751 stems from the intricate nature of cancer signaling networks. The PI3K/AKT/mTOR pathway, a key driver of oncogenesis, is often activated through various mechanisms, including mutations in PIK3CA, PTEN deficiency, or AKT amplification/activating mutations (e.g., AKT1-E17K). biospace.comresearchgate.netresearchgate.net While this compound effectively inhibits AKT, cancer cells can develop resistance or bypass the inhibition through compensatory pathways or crosstalk with other signaling cascades. nih.govdovepress.com
Synergistic Effects with Established Antineoplastic Agents in Preclinical Models
Preclinical studies have demonstrated that this compound, when combined with various established antineoplastic agents, exhibits enhanced anti-proliferative and anti-tumor activity in experimental cancer models, particularly in breast cancer. biospace.comnasdaq.com
Preclinical findings indicate that the combination of this compound with chemotherapeutic agents like Paclitaxel (B517696) enhances anti-tumor activity. biospace.comnasdaq.com Paclitaxel, a taxane (B156437) derivative, functions by promoting microtubule formation and inhibiting their disassembly, thereby interfering with cell replication. wikipedia.orgmims.com The combination of an AKT inhibitor with paclitaxel has been shown to enhance chemosensitivity, especially in tumors with PI3K pathway alterations. researchgate.netnih.gov
Preclinical Findings: this compound + Paclitaxel
| Combination Agent | Preclinical Model | Observed Effect | Reference |
| Paclitaxel | Experimental breast cancer models (in vitro and in vivo) | Enhanced anti-proliferative activity; enhanced anti-tumor activity | biospace.comnasdaq.com |
| Paclitaxel | Triple-negative breast cancer (TNBC) models (general AKT inhibitors) | Enhanced chemosensitivity; anti-tumor activity | researchgate.netnih.gov |
The combination of this compound with endocrine therapies, such as Fulvestrant (B1683766), has shown enhanced activity in preclinical breast cancer models. biospace.comnasdaq.com Fulvestrant is a selective estrogen receptor degrader (SERD) that competitively binds to estrogen receptors, leading to their degradation and inhibition of tumor growth. nih.govmims.comguidetopharmacology.org This combination is particularly relevant for hormone receptor-positive breast cancers where the PI3K/AKT pathway often plays a role in endocrine resistance.
Preclinical Findings: this compound + Fulvestrant
| Combination Agent | Preclinical Model | Observed Effect | Reference |
| Fulvestrant | Experimental breast cancer models (in vitro and in vivo) | Enhanced anti-proliferative activity; enhanced anti-tumor activity | biospace.comnasdaq.com |
| Fulvestrant | HR+ HER2-negative metastatic breast cancer (general AKT inhibitors) | Antitumor activity; clinical efficacy | researchgate.netdovepress.com |
Preclinical studies have demonstrated that combining this compound with PARP inhibitors, including Olaparib, Talazoparib, and Rucaparib (B1680265), leads to enhanced anti-proliferative activity. biospace.comnasdaq.com PARP inhibitors exploit synthetic lethality in homologous recombination-deficient cancers, such as those with BRCA mutations, by inhibiting DNA repair. wikipedia.orgguidetopharmacology.orgwikipedia.orgguidetopharmacology.orgmims.comnih.govncoda.org The rationale for this combination is supported by preclinical data indicating that PI3K/AKT pathway inhibition can downregulate BRCA1/2, impair homologous recombination, and thus sensitize cells to PARP inhibition. researchgate.net
Preclinical Findings: this compound + PARP Inhibitors
| Combination Agent | Preclinical Model | Observed Effect | Reference |
| Olaparib | Experimental breast cancer models (in vitro) | Enhanced anti-proliferative activity | biospace.comnasdaq.com |
| Talazoparib | Experimental breast cancer models (in vitro) | Enhanced anti-proliferative activity | biospace.comnasdaq.com |
| Rucaparib | Experimental breast cancer models (in vitro) | Enhanced anti-proliferative activity | biospace.comnasdaq.com |
Combinations of this compound with CDK4/6 inhibitors, such as Palbociclib (B1678290), have shown enhanced anti-proliferative activity in preclinical models. biospace.comnasdaq.com Palbociclib is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which regulate cell cycle progression at the G1/S phase. wikipedia.orgmims.comwikidata.org Resistance to CDK4/6 inhibitors can be driven by AKT1 activation, providing a strong rationale for combining them with AKT inhibitors like this compound to overcome such resistance and improve therapeutic outcomes. dovepress.com
Preclinical Findings: this compound + CDK4/6 Inhibitors
| Combination Agent | Preclinical Model | Observed Effect | Reference |
| Palbociclib | Experimental breast cancer models (in vitro) | Enhanced anti-proliferative activity | biospace.comnasdaq.com |
| Palbociclib | CDK4/6 inhibitor resistant models (general AKT inhibitors) | Overcoming resistance; enhanced anti-tumor activity | dovepress.com |
Combinations with Other Targeted Agents
Receptor Tyrosine Kinase Inhibitors (e.g., Imatinib (B729) in GIST models)
Gastrointestinal stromal tumors (GISTs) are often characterized by oncogenic mutations in the receptor tyrosine kinases KIT or platelet-derived growth factor receptor alpha (PDGFRA) idrblab.netmdpi-res.com. Imatinib mesylate (IM) is a frontline therapy that targets these mutant receptors, significantly improving clinical management idrblab.netmdpi-res.com. However, disease progression due to acquired resistance is common idrblab.netmdpi-res.com. Activation of the PI3K/AKT pathway has been identified as a crucial mechanism for the survival of IM-resistant GIST cell lines and tumors fluoroprobe.comidrblab.netmdpi-res.commdpi-res.comnih.gov.
Preclinical studies have investigated the combination of this compound with imatinib to overcome this resistance and enhance therapeutic efficacy. Both in vitro and in vivo experiments demonstrated synergistic effects of this compound in combination with imatinib in a panel of GIST cell lines, including both IM-sensitive (GIST-T1, GIST882) and IM-resistant (GIST-T1/829, GIST430) lines fluoroprobe.comidrblab.netmdpi-res.com. Synergy was quantified using the Chou-Talalay algorithm, where combination index (CI) values less than 1 signify synergy idrblab.netmdpi-res.com. A 3:1 molar ratio of the tested combinations consistently showed synergistic CI values across all four GIST cell lines idrblab.netmdpi-res.com.
In in vivo studies utilizing GIST-T1 and GIST430 xenograft models, the combination therapy of this compound and imatinib provided significantly greater efficacy compared to monotherapy with either agent idrblab.netmdpi-res.com. This enhanced efficacy was evidenced by reduced tumor volume and improved animal survival idrblab.netmdpi-res.commdpi-res.comnih.gov. Specifically, the combination demonstrated impressive disease stabilization in IM-sensitive GIST xenografts fluoroprobe.com. However, it is noteworthy that the combination exhibited limited efficacy in certain IM-resistant models, including a GIST patient-derived xenograft with an exon 9 KIT mutation, suggesting that alternative combination strategies might be necessary for specific resistant settings fluoroprobe.com.
Table 1: Preclinical Synergy of this compound and Imatinib in GIST Cell Lines
| GIST Cell Line | Imatinib Sensitivity | Combination Index (CI) Value (3:1 molar ratio) | Synergy (CI < 1) |
| GIST-T1 | Sensitive | < 1 | Yes |
| GIST882 | Sensitive | < 1 | Yes |
| GIST-T1/829 | Resistant | < 1 | Yes |
| GIST430 | Resistant | < 1 | Yes |
Data based on Chou-Talalay algorithm, CI < 1 indicates synergy. idrblab.netmdpi-res.com
Other Kinase Inhibitors (e.g., Sorafenib (B1663141) in HCC models)
Hepatocellular carcinoma (HCC) is a challenging malignancy, and sorafenib, a multi-receptor tyrosine kinase inhibitor, has been a cornerstone for advanced HCC treatment nih.gov. Sorafenib targets various kinases involved in angiogenesis and cell proliferation, including VEGFRs, PDGFRβ, RAF1, BRAF, and KIT nih.gov. Despite its utility, long-term sorafenib treatment can lead to the upregulation of the AKT pathway, contributing to acquired resistance in HCC .
This compound, or vevorisertib, has shown promise in preclinical HCC models, both as a single agent and in combination with sorafenib nih.gov. Studies, including those with ARQ 092 (a related AKT inhibitor with similar but less potent activity than this compound), have demonstrated that combining AKT inhibition with sorafenib can synergistically suppress tumor progression nih.gov.
In vitro studies with ARQ 092 and sorafenib showed synergistic suppression of proliferation, promotion of apoptosis, and reduction of migration in HCC cell lines. In a diethylnitrosamine (DEN)-induced cirrhotic rat model of HCC, combination treatment with ARQ 092 and sorafenib significantly reduced tumor progression, tumor size, and the mean tumor number compared to control or single-agent treatments. This enhanced anti-tumor effect was linked to a significant increase in apoptotic response and a reduction in both proliferation and angiogenesis. The combination therapy notably decreased vascular density by 75%, a more substantial reduction compared to sorafenib monotherapy (30%) or ARQ 092 monotherapy (58%). This compound itself demonstrated an anti-tumor effect in a DEN-induced cirrhotic rat model of HCC by increasing apoptosis and decreasing proliferation within the tumors nih.gov.
Table 2: Impact on Vascular Density in HCC Rat Model (Relative to Control)
| Treatment Group | Reduction in Vascular Density |
| Sorafenib Monotherapy | 30% |
| ARQ 092 Monotherapy | 58% |
| ARQ 092 + Sorafenib Combination | 75% |
Data based on a DEN-induced cirrhotic rat model of HCC.
Mechanistic Basis of Observed Synergies in Preclinical Studies
The synergistic effects observed with this compound in preclinical combination therapies are rooted in its ability to modulate critical signaling pathways, particularly the PI3K/AKT/mTOR axis, and to counteract resistance mechanisms.
In GIST models , the synergy between this compound (an AKT inhibitor) and imatinib (a KIT/PDGFRA inhibitor) is attributed to several key mechanisms:
Dual Pathway Inhibition: While imatinib targets the primary oncogenic drivers KIT and PDGFRA, this compound inhibits AKT, a crucial component of the PI3K/AKT pathway often activated as a bypass or resistance mechanism in GIST idrblab.netmdpi-res.commdpi-res.comnih.gov. The combination ensures a more comprehensive blockade of pro-survival signaling.
Downstream Signaling Suppression: Immunoblot assays confirmed that the combination of this compound and imatinib led to a significant decrease in the activation of p-S6, a downstream signaling protein in the PI3K/AKT/mTOR pathway, compared to single-agent treatments idrblab.netmdpi-res.com. This indicates a more profound inhibition of cell growth and proliferation signals.
Induction of Apoptosis and Tumor Suppressor Upregulation: Proteomic analyses revealed that dual inhibition of KIT and AKT resulted in the upregulation of the tumor suppressor Programmed Cell Death 4 (PDCD4) in GIST cells, which correlated with increased cell death fluoroprobe.com. Furthermore, the BCL-2/BAX/BAD apoptotic pathway has been implicated as a potential mechanism contributing to the enhanced combination effect mdpi-res.comnih.gov.
In HCC models , the synergy between this compound (or related AKT inhibitors like ARQ 092) and sorafenib can be explained by:
Overcoming Resistance: Long-term sorafenib treatment can lead to the upregulation and over-activation of the AKT pathway, contributing to sorafenib resistance . By inhibiting AKT, this compound directly addresses this resistance mechanism, restoring or enhancing sensitivity to sorafenib .
Comprehensive Pathway Blockade: Sorafenib primarily targets the RAS/RAF/MEK/ERK pathway and certain receptor tyrosine kinases, while this compound targets the PI3K/AKT/mTOR pathway nih.gov. The combined inhibition of these interconnected pro-survival and proliferative pathways provides a more robust anti-tumor effect than targeting either pathway alone.
Modulation of Tumor Microenvironment: The combination treatment with ARQ 092 and sorafenib in HCC models led to a significant reduction in angiogenesis and a decrease in hypoxia-inducible factor (HIF-1) expression in tumor tissue. This suggests that the synergy extends beyond direct tumor cell killing to include beneficial alterations in the tumor microenvironment, further impairing tumor growth and progression.
Potential Therapeutic Implications and Future Preclinical Research Directions
Mechanistic Rationale for Application in PI3K/AKT/PTEN Pathway-Aberrant Conditions
ARQ-751 functions as a highly potent and selective allosteric pan-AKT inhibitor, targeting AKT1, AKT2, and AKT3 isoforms with low nanomolar inhibitory concentrations (IC50 values of 0.55 nM, 0.81 nM, and 1.31 nM for AKT1, AKT2, and AKT3, respectively) wikipedia.orgmims.commims.com. Its mechanism of action involves inhibiting AKT activation by two primary means: dephosphorylating the membrane-associated active form of AKT and preventing the inactive form from localizing to the plasma membrane wikipedia.orgguidetopharmacology.orgwikipedia.org. This dual action ensures its efficacy even when the PI3K/AKT pathway is stimulated by growth factors or driven by PI3K mutations, or when AKT is constitutively activated through mutation wikipedia.org.
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in numerous cancers, playing a critical role in tumor initiation, progression, cell proliferation, survival, and metabolism mims.comguidetopharmacology.orgwikipedia.orgnih.govguidetopharmacology.orgwikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.orgmims.comwikidata.orgciteab.com. Aberrant activation of AKT can arise from various genomic alterations, including activated receptor tyrosine kinases, gain-of-function mutations in PIK3CA, loss or deficiency of the tumor suppressor PTEN, and amplification or activating mutations of AKT itself, such as the AKT1-E17K mutation wikipedia.orgmims.commims.comguidetopharmacology.orgwikipedia.orgguidetopharmacology.orgwikidata.orgciteab.com. By potently inhibiting AKT, this compound effectively suppresses downstream signaling, as evidenced by its ability to inhibit phosphorylation of AKT at Serine 473 (pAKT(S473)) and Proline-rich AKT substrate 40 (pPRAS40) at Threonine 246 (pPRAS40(T246)) both in vitro and in vivo wikipedia.orgmims.comwikipedia.org. Preclinical studies have demonstrated this compound's significant anti-tumor activity in various models with activated AKT pathways, including endometrial patient-derived xenograft (PDX) models harboring the AKT1-E17K mutation mims.comwikipedia.orgguidetopharmacology.orgwikipedia.org. Its anti-proliferative effects have been observed across a broad panel of cancer cell lines, particularly those with PIK3CA/PIK3R1 mutations wikipedia.orgmims.comwikipedia.orgguidetopharmacology.orgwikipedia.org.
Identification and Validation of Preclinical Predictive Biomarkers for this compound Sensitivity
Preclinical research has identified specific genetic alterations that may serve as predictive biomarkers for this compound sensitivity, primarily focusing on mutations within the PI3K/AKT pathway.
Key Preclinical Predictive Biomarkers for this compound Sensitivity wikipedia.orgmims.comwikipedia.orgwikipedia.org:
PIK3CA/PIK3R1 Mutations: Cancer cell lines harboring PIK3CA/PIK3R1 mutations exhibit increased sensitivity to this compound compared to wild-type cell lines.
Approximately 73% of cell lines with PIK3CA/PIK3R1 mutations demonstrated sensitivity to this compound (GI50 < 1 μM), in contrast to 42% of wild-type PIK3CA/PIK3R1 cell lines mims.comwikipedia.org.
In breast cancer cell lines, all eight tested with PIK3CA mutations were sensitive to this compound wikipedia.orgmims.com.
AKT1-E17K Mutations: The presence of AKT1-E17K mutations is also considered a potential predictive biomarker for this compound sensitivity wikipedia.orgmims.comwikipedia.orgwikipedia.org.
PTEN Status: Interestingly, while PTEN loss or deficiency leads to PI3K/AKT pathway activation and is a frequent aberration in cancer, PTEN mutation status alone may not be as strong a predictor of this compound sensitivity as PIK3CA/PIK3R1 or AKT mutations. Preclinical data suggest that PTEN mutant cell lines, among PIK3CA/PIK3R1 wild-type cells, showed similar sensitivity to PTEN wild-type cell lines wikipedia.orgmims.comwikipedia.org. However, this compound has shown preliminary anti-tumor activities in PTEN-null tumors mims.com.
Circulating Tumor DNA (ctDNA): Molecular profiling using ctDNA has shown promise as a valuable measure for identifying mutations and predicting patient response to this compound. A high concordance (76%) has been observed between pre-study mutations and those measured via ctDNA profiling wikipedia.org. Specific mutations like PIK3CA H1047R identified through ctDNA may hold prognostic value wikipedia.org.
Pharmacodynamic Biomarkers: On-target engagement of this compound has been indicated by correlations between this compound exposure and levels of glucose and insulin (B600854) wikipedia.org.
Unanswered Preclinical Questions and Research Gaps
Despite promising preclinical findings, several areas warrant further investigation to fully understand this compound's therapeutic potential and optimize its clinical application.
The PI3K/AKT pathway's involvement in resistance to conventional chemotherapies, radiation, and other targeted therapies highlights the need for comprehensive studies into resistance mechanisms to this compound wikipedia.org. Single-agent inhibition of the PI3K/AKT/mTOR pathway can be limited by compensatory activation of alternative signaling pathways, such as growth factor receptor signaling, which bypass the targeted inhibition mims.com. Furthermore, acquired secondary PIK3CA mutations have been observed in some breast cancer patients developing resistance, though these were overcome by allosteric AKT inhibitors, suggesting a role for therapeutic sequencing wikidata.org. Further research is needed to:
Systematically identify and characterize novel genetic and non-genetic resistance mechanisms to this compound across diverse cancer types and specific molecular contexts.
Investigate the role of converging mutations on common pathway mediators or collateral pathways that may contribute to resistance wikidata.org.
Refine strategies to overcome or prevent resistance by understanding the interplay between this compound and other signaling networks.
Preclinical data strongly support the exploration of this compound in combination therapies, demonstrating enhanced anti-tumor activity with various agents. These include:
PARP Inhibitors: Combinations of this compound with PARP inhibitors such as olaparib, talazoparib, and rucaparib (B1680265) have shown enhanced anti-proliferative activity in vitro and suppressed anchorage-independent growth in breast cancer cells wikipedia.orgwikipedia.org.
CDK4/6 Inhibitors: this compound in combination with CDK4/6 inhibitors like palbociclib (B1678290) or ribociclib (B560063) has demonstrated superior cell growth inhibition and synergistic effects in vitro, and enhanced anti-tumor activity in vivo, including tumor regression when combined with an ER antagonist and a CDK4/6 inhibitor wikipedia.orgwikipedia.org.
ER Antagonists: Enhanced anti-tumor activity has been observed with this compound in combination with fulvestrant (B1683766) in vivo wikipedia.orgwikipedia.orgwikipedia.org.
Chemotherapeutic Agents: Combination with paclitaxel (B517696) has also shown enhanced anti-tumor activity in vivo guidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.org.
Future preclinical research should focus on:
Delineating the precise molecular mechanisms underlying the synergistic or additive effects observed with these combination partners, potentially through techniques like reverse phase protein arrays (RPPA) to assess pathway alterations wikipedia.org.
Identifying additional rational combination partners based on comprehensive pathway analysis and resistance mechanisms.
Optimizing dosing schedules and sequences for combination regimens to maximize efficacy and minimize potential toxicity in preclinical models.
Currently, there is a research gap regarding the potential immunomodulatory effects of this compound. While AKT signaling is known to influence immune cell function and tumor microenvironment, the specific impact of this compound on immune cells and its potential to modulate anti-tumor immune responses in preclinical models remains largely unexplored. Future studies should investigate:
The effects of this compound on various immune cell populations within the tumor microenvironment (e.g., T cells, B cells, macrophages, NK cells).
Whether this compound can enhance the efficacy of immunotherapies (e.g., checkpoint inhibitors) by altering the immune landscape or sensitizing tumor cells to immune-mediated killing.
The potential for this compound to induce immunogenic cell death or modulate cytokine production in preclinical models.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for evaluating ARQ-751's mechanism of action in preclinical models?
- Methodological Answer: Prioritize dose-response relationships and time-course studies to establish pharmacokinetic-pharmacodynamic (PK-PD) correlations. Use orthogonal assays (e.g., biochemical, cellular, and in vivo models) to validate target engagement. Include negative controls (e.g., inactive analogs) and positive controls (e.g., established inhibitors) to isolate this compound-specific effects. Ensure reproducibility by standardizing cell lines, animal strains, and assay conditions .
Q. How should researchers select appropriate biochemical assays to assess this compound's target engagement efficiency?
- Methodological Answer: Use kinase activity profiling (e.g., radiometric or fluorescence-based assays) to quantify inhibition constants (IC₅₀/Ki). Cross-validate results with cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to confirm binding. For selectivity, compare this compound’s effects across a panel of structurally related kinases .
Q. What are the key parameters for optimizing this compound's formulation in early-stage pharmacokinetic studies?
- Methodological Answer: Evaluate solubility (via shake-flask or HPLC methods), stability (under physiological pH/temperature), and bioavailability (using Caco-2 cell permeability assays). Prioritize formulations that maximize plasma exposure while minimizing off-target accumulation .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency data and in vivo efficacy outcomes for this compound?
- Methodological Answer: Conduct mechanistic studies to identify confounding factors (e.g., protein binding, metabolic clearance). Use translational biomarkers (e.g., phospho-target quantification in tumors) to correlate target modulation with efficacy. Re-evaluate dosing schedules to account for differences in drug exposure between models .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer: Apply Hill slope modeling to characterize sigmoidal dose-response curves. Use Bayesian hierarchical models to account for inter-experiment variability. For outlier detection, employ Grubbs' test or Mahalanobis distance analysis .
Q. How should researchers design experiments to assess this compound's synergy or antagonism with combination therapies?
- Methodological Answer: Use Chou-Talalay combination index (CI) analysis to quantify synergy. Validate findings with isobolograms and monte Carlo simulations . Include mechanistic studies (e.g., pathway enrichment analysis) to identify overlapping or compensatory signaling networks .
Data Contradiction & Validation
Q. What strategies mitigate bias in this compound's in vivo efficacy data due to tumor microenvironment heterogeneity?
- Methodological Answer: Implement spatial transcriptomics or multiplex immunohistochemistry to map drug distribution and target expression within tumors. Use patient-derived xenograft (PDX) models with diverse genetic backgrounds to capture inter-tumor variability .
Q. How can researchers validate conflicting results from this compound's off-target screening assays?
- Methodological Answer: Perform chemical proteomics (e.g., kinome-wide affinity purification) to identify unintended targets. Validate hits using RNAi knockdown or CRISPR-Cas9 knockout models . Cross-reference with structural docking simulations to assess binding plausibility .
Methodological Tables
Table 1 : Key Assays for this compound Characterization
| Assay Type | Purpose | Validation Criteria | Limitations |
|---|---|---|---|
| Biochemical Kinase Assay | IC₅₀/Ki determination | Z’-factor > 0.5, CV < 15% | May lack cellular context |
| CETSA | Target engagement in cells | Thermal shift > 2°C | Sensitive to lysate quality |
| PDX Models | In vivo efficacy | Tumor growth inhibition (TGI) > 50% | High cost, variability |
Table 2 : Statistical Tools for this compound Data Analysis
| Data Type | Recommended Analysis | Software/Tools |
|---|---|---|
| Dose-response curves | Hill slope modeling | GraphPad Prism, R (drc package) |
| Combination therapy | Chou-Talalay CI | CompuSyn, SynergyFinder |
| High-throughput screening | Robust Z-score normalization | KNIME, Pipeline Pilot |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
